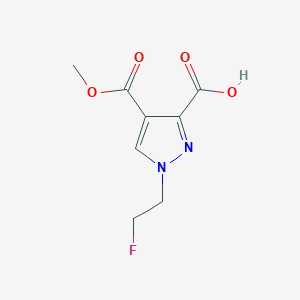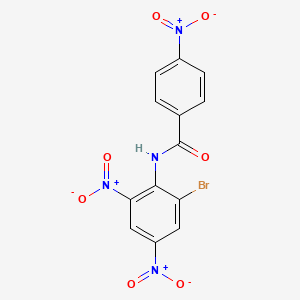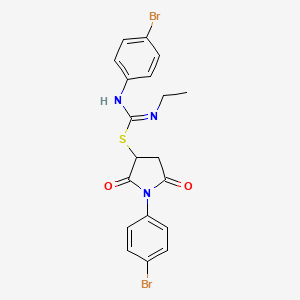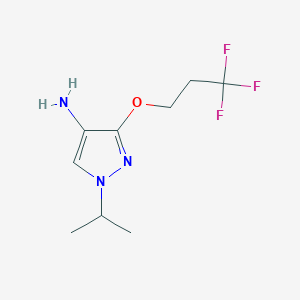
1-(2-Fluoroethyl)-4-(methoxycarbonyl)-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Starting Materials: The fluoroethyl-pyrazole intermediate and methyl chloroformate.
Reaction Conditions: A base such as triethylamine is used in an organic solvent like dichloromethane.
Procedure: The fluoroethyl-pyrazole intermediate reacts with methyl chloroformate to form the final product, 1-(2-Fluoroethyl)-4-(methoxycarbonyl)-1H-pyrazole-3-carboxylic acid.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluoroethyl)-4-(methoxycarbonyl)-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions
-
Formation of the Pyrazole Ring:
Starting Materials: Hydrazine and an appropriate β-diketone.
Reaction Conditions: The reaction is usually carried out in an acidic medium, often using acetic acid as a solvent.
Procedure: The β-diketone reacts with hydrazine to form the pyrazole ring through a cyclization reaction.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluoroethyl)-4-(methoxycarbonyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
-
Oxidation:
Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.
Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
-
Reduction:
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Conducted in anhydrous solvents like ether or tetrahydrofuran (THF).
Products: Reduction can yield alcohols or other reduced forms of the compound.
-
Substitution:
Reagents: Nucleophiles like amines or thiols.
Conditions: Often performed in polar solvents with a base to facilitate the reaction.
Products: Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
1-(2-Fluoroethyl)-4-(methoxycarbonyl)-1H-pyrazole-3-carboxylic acid has several applications in scientific research:
-
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and potential to form novel compounds.
-
Biology:
- Investigated for its potential as a biochemical probe.
- Used in studies to understand enzyme interactions and metabolic pathways.
-
Medicine:
- Explored for its potential as a pharmaceutical intermediate.
- Studied for its possible therapeutic effects and drug development.
-
Industry:
- Utilized in the development of new materials with specific properties.
- Applied in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(2-Fluoroethyl)-4-(methoxycarbonyl)-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluoroethyl group can enhance binding affinity and selectivity, while the methoxycarbonyl group can influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
1-(2-Fluoroethyl)-4-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid: Similar structure but with a different position of the carboxylic acid group.
1-(2-Fluoroethyl)-3-(methoxycarbonyl)-1H-pyrazole-4-carboxylic acid: Another isomer with variations in the position of functional groups.
Uniqueness: 1-(2-Fluoroethyl)-4-(methoxycarbonyl)-1H-pyrazole-3-carboxylic acid is unique due to its specific arrangement of functional groups, which can impart distinct chemical and biological properties. The combination of the fluoroethyl and methoxycarbonyl groups in the pyrazole ring structure makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H9FN2O4 |
|---|---|
Molecular Weight |
216.17 g/mol |
IUPAC Name |
1-(2-fluoroethyl)-4-methoxycarbonylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C8H9FN2O4/c1-15-8(14)5-4-11(3-2-9)10-6(5)7(12)13/h4H,2-3H2,1H3,(H,12,13) |
InChI Key |
BUUCGQZXTHGPEO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN(N=C1C(=O)O)CCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-{2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-2-oxoethyl}pyridinium](/img/structure/B10907913.png)
![N-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10907920.png)

![3-(3-chlorophenyl)-5-{[1-(2,5-dichlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-6-hydroxy-2,4(1H,3H)-pyrimidinedione](/img/structure/B10907930.png)
![2-amino-4-{3-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B10907932.png)
![N'-[(1Z)-1-(4-bromothiophen-2-yl)ethylidene]-3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B10907933.png)
![8-methyl-14-propan-2-ylsulfanyl-8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene](/img/structure/B10907938.png)

![2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-{4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}ethanone](/img/structure/B10907952.png)

![4-{[(E)-{5-[(3-chlorophenoxy)methyl]furan-2-yl}methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B10907962.png)

